
beta-Bisabolene
Overview
Description
Beta-Bisabolene (C₁₅H₂₄) is a sesquiterpene hydrocarbon classified under the bisabolene family. It is widely distributed in essential oils of medicinal and aromatic plants, including ginger (Zingiber officinale), oregano (Origanum vulgare), lavender (Lavandula multifida), and avocado leaves . Its molecular structure features a cyclohexene ring substituted with methyl and methylene groups, and it exists in enantiomeric forms, such as (S)-beta-bisabolene, which is biosynthesized in ginger rhizomes via the enzyme (S)-beta-bisabolene synthase .
This compound is recognized for its antimicrobial, antioxidant, and anti-inflammatory properties. For example, it inhibits methicillin-resistant Staphylococcus aureus (MRSA) by targeting resistance-related proteins like penicillin-binding protein-2a . Industrially, it is used as a natural flavoring agent in beverages and food products due to its mild, woody aroma .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reagent Method: One of the synthetic routes involves the preparation of a Grignard reagent, specifically 2-methyl-2-butenyl magnesium bromide. This reagent undergoes a nucleophilic addition reaction with 2-(4-methyl-3-ene-1-cyclohexyl) propionaldehyde. The addition product is then subjected to acid treatment to obtain beta-bisabolene alcohol.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: beta-Bisabolene can undergo oxidation reactions to form various oxygenated derivatives.
Reduction: Reduction reactions can convert this compound into its hydrogenated form, bisabolane, which has potential as a biofuel.
Substitution: this compound can participate in substitution reactions, particularly electrophilic substitution due to the presence of double bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine.
Major Products:
Oxidation: Oxygenated derivatives such as bisabolol.
Reduction: Bisabolane.
Substitution: Halogenated bisabolene derivatives.
Scientific Research Applications
Pharmaceutical Applications
1.1 Anticancer Properties
Beta-bisabolene has demonstrated significant cytotoxic effects against various cancer cell lines. A study revealed that it selectively induced apoptosis in breast cancer cells, showing an IC50 value of 66.91 µg/ml against MCF-7 cells and 48.99 µg/ml against 4T1 mouse mammary tumor cells . In vivo studies indicated a 37.5% reduction in tumor volume when administered to mice with transplanted tumors, highlighting its potential as an anticancer agent .
1.2 Antimicrobial and Antioxidant Activities
Research has identified this compound's strong antimicrobial properties, particularly against pathogens like Candida albicans and Escherichia coli. Its essential oil exhibited an antioxidant activity with an IC50 value of 14 ± 0.8 μg/mL . These properties position this compound as a candidate for developing natural preservatives in food and cosmetic products.
Food Industry Applications
2.1 Flavoring Agent
This compound's pleasant aroma, reminiscent of sesame oil, makes it suitable for use as a food flavoring agent. Its incorporation into food products could enhance flavor profiles while providing potential health benefits due to its antioxidant properties .
2.2 Natural Preservative
Given its antimicrobial activity, this compound can be utilized as a natural preservative in food products, potentially replacing synthetic additives that may pose health risks.
Environmental Sustainability
3.1 Biotechnological Production
Recent advancements have demonstrated the production of this compound from waste cooking oil using engineered yeast strains such as Yarrowia lipolytica. This process not only provides a sustainable source of this compound but also contributes to waste management efforts . The engineered strains achieved significant yields, with titers reaching up to 48.3 mg/L of this compound .
3.2 Biofuel Potential
This compound is being explored as a biofuel precursor due to its favorable combustion properties and renewable sourcing from biomass. This application aligns with global efforts to transition towards sustainable energy sources.
Data Summary
The following table summarizes key findings related to the applications of this compound:
Case Studies
Case Study: Anticancer Efficacy of this compound
In a controlled laboratory setting, researchers administered varying concentrations of this compound to different breast cancer cell lines (MCF-7, MDA-MB-231). The results indicated a dose-dependent reduction in cell viability, confirming the compound's potential as a therapeutic agent against breast cancer.
Case Study: Sustainable Production from Waste Cooking Oil
A research team successfully engineered Yarrowia lipolytica to convert waste cooking oil into this compound through metabolic engineering techniques. This innovative approach not only provided an economic incentive but also addressed environmental concerns related to waste disposal.
Mechanism of Action
Molecular Targets and Pathways:
Anticancer Activity: beta-Bisabolene induces cytotoxicity in cancer cells by disrupting cell membrane integrity and inducing apoptosis.
Antimicrobial Activity: It disrupts bacterial cell membranes, leading to cell lysis and death.
Comparison with Similar Compounds
Comparison with Similar Compounds
Beta-Bisabolene shares structural and functional similarities with other sesquiterpenes and monoterpenes. Below is a detailed comparison:
Alpha-Bisabolene
- Structure : Alpha-bisabolene is a structural isomer of this compound, differing in the position of the double bonds and methyl groups .
- Sources : Found in Polygonum minus and other aromatic plants .
- Bioactivity : Alpha-bisabolene is under investigation for therapeutic applications, including anti-inflammatory and anticancer properties, driving its market growth .
- Market Use : Primarily researched for pharmaceutical applications, whereas this compound dominates as a flavoring agent .
Gamma-Curcumene
- Structure : A sesquiterpene with a similar backbone but distinct substitution patterns .
- Sources : Co-occurs with this compound in avocado leaves and ginger extracts .
Zingiberenol
- Structure : A oxygenated derivative of bisabolene with a hydroxyl group .
- Sources : Found in ginger essential oils alongside this compound .
- Bioactivity: While both compounds form hydrogen bonds with MRSA proteins, this compound’s lower binding affinity (−8.1 kcal/mol vs. −7.5 kcal/mol for zingiberenol) enhances its stability and efficacy .
Beta-Farnesene
- Structure : A linear sesquiterpene with three conjugated double bonds .
- Sources : Produced by Fusarium sambucinum and plants like chamomile .
- Bioactivity: this compound is more abundant in trichothecene-producing fungal strains, whereas beta-farnesene dominates in non-toxigenic strains .
Beta-Caryophyllene
- Structure : A bicyclic sesquiterpene with a unique cyclobutane ring .
- Sources : Major component in clove (Syzygium aromaticum) essential oil .
- Bioactivity : Beta-caryophyllene exhibits higher anti-inflammatory activity via CB2 receptor activation, whereas this compound is more potent in antimicrobial applications .
Comparative Data Table
Key Research Findings
- Enantiomeric Specificity : (S)-beta-bisabolene, produced by ginger-specific synthase, may exhibit enhanced bioactivity compared to its (R)-form .
- Environmental Variability : this compound content in lavender oil ranges from 14.89% to 24.7%, depending on the ecotype and growth conditions .
- Synergistic Effects : In Kielmeyera coriacea essential oil, this compound synergizes with alpha-copaene and beta-farnesene to enhance antimicrobial activity .
Biological Activity
β-Bisabolene is a sesquiterpene widely recognized for its diverse biological activities, particularly in the fields of oncology and microbiology. This article delves into the compound's cytotoxic effects against cancer cells, its antimicrobial properties, and its antioxidant capabilities, supported by various studies and data.
Chemical Composition and Sources
β-Bisabolene is primarily derived from essential oils of plants such as Commiphora guidotti (opoponax) and Piper canescens . Its structure contributes significantly to its biological activities. The compound typically constitutes about 5% of the essential oil from opoponax, which has been used traditionally for its medicinal properties.
Cytotoxic Activity Against Cancer Cells
Numerous studies have highlighted the selective cytotoxicity of β-bisabolene towards breast cancer cells. The following table summarizes key findings from research on the compound's effects on various cell lines:
Cell Line | IC50 (µg/mL) | Effect |
---|---|---|
Normal Eph4 | >200 | No significant effect |
MG1361 (mouse) | 65.49 | Cytotoxic |
4T1 (mouse) | 48.99 | Cytotoxic |
MCF-10A (human) | 114.3 | Cytotoxic |
MCF-7 (human) | 66.91 | Cytotoxic |
MDA-MB-231 (human) | 98.39 | Cytotoxic |
SKBR3 (human) | 70.62 | Cytotoxic |
BT474 (human) | 74.3 | Cytotoxic |
The mechanism underlying this cytotoxicity involves the induction of apoptosis, as evidenced by assays measuring caspase-3/7 activity and Annexin V-propidium iodide staining . In vivo studies have also demonstrated that β-bisabolene can reduce the volume of transplanted mammary tumors by approximately 37.5% .
Antimicrobial Properties
In addition to its anticancer effects, β-bisabolene exhibits notable antimicrobial activity. Research indicates that it effectively inhibits the growth of various pathogens, including:
- Candida albicans
- Escherichia coli
The essential oil containing β-bisabolene showed strong inhibition against these microorganisms, highlighting its potential as a natural antimicrobial agent . The following table summarizes the antimicrobial effectiveness:
Microorganism | Activity |
---|---|
Candida albicans | Strong inhibition |
Escherichia coli | Strong inhibition |
Antioxidant Activity
β-Bisabolene has also been evaluated for its antioxidant properties. It exhibited significant antioxidant activity with an IC50 value of approximately 14 ± 0.8 μg/mL , indicating its potential role in protecting cells from oxidative stress . This property may contribute to its overall therapeutic potential, especially in conjunction with its anticancer effects.
Case Studies and Research Findings
- Cytotoxicity in Breast Cancer : A study conducted on the essential oil from Commiphora species showed that β-bisabolene selectively targets breast cancer cells while sparing normal cells, making it a promising candidate for further research in cancer treatment .
- Antimicrobial Efficacy : Another investigation focused on the essential oil of Piper canescens demonstrated that β-bisabolene significantly inhibited the growth of harmful bacteria and fungi, suggesting its utility in food preservation and medicinal applications .
- Antioxidant Properties : The antioxidant capacity of β-bisabolene was assessed through various assays, revealing its effectiveness in scavenging free radicals, which could be beneficial in preventing oxidative damage associated with chronic diseases .
Q & A
Q. What are the key physicochemical properties of β-Bisabolene that influence experimental design?
Classification : Basic
Answer :
β-Bisabolene (C₁₅H₂₄; molecular weight 204.35) is a sesquiterpene with a boiling point of 275.4°C and density of 0.854 g/cm³ . Its volatility and solubility in organic solvents (e.g., ethanol, hexane) are critical for extraction and chromatographic analysis (e.g., GC-MS). Researchers must account for its low vapor pressure (0.009 mmHg at 25°C) when designing headspace sampling methods. Purity verification via refractive index and GC retention time comparisons is essential to avoid co-elution with structurally similar isomers like α-bisabolene .
Q. How can β-Bisabolene be reliably quantified in plant matrices?
Classification : Basic
Answer :
Standardized protocols involve hydrodistillation or Soxhlet extraction followed by GC-MS analysis. For example, β-Bisabolene constituted 5.5% of turmeric essential oil under optimized drying conditions . Calibration curves using pure standards and internal controls (e.g., caryophyllene oxide) are necessary to address matrix interference. Recent studies recommend HPTLC for rapid screening and GC-MS for isomer differentiation, with detection limits as low as 0.1 µg/mL .
Table 1 : β-Bisabolene Content in Culinary Spices (GC-MS Data)
Source | Concentration (%) | Method | Reference |
---|---|---|---|
Ginger | 5.5 | Ultrasonic Extraction | |
Turmeric | 3.5 | Hydrodistillation | |
Salvia spp. | 2.8–4.1 | Soxhlet Extraction |
Q. What experimental strategies resolve contradictions in β-Bisabolene’s reported bioactivity?
Classification : Advanced
Answer :
Discrepancies in bioactivity (e.g., anticancer vs. anti-inflammatory effects) often stem from variations in assay conditions (e.g., cell lines, dosage). To address this:
- Standardize models : Use isogenic cell lines (e.g., MDA-MB-231 for breast cancer) and control for solvent effects (e.g., DMSO cytotoxicity).
- Dose-response analysis : Establish EC₅₀ values under physiologically relevant concentrations (e.g., 10–100 µM) .
- Mechanistic validation : Combine transcriptomics (RNA-seq) and pathway inhibition assays (e.g., MAPK/ERK) to confirm target engagement .
Q. How does environmental stress (e.g., salinity) alter β-Bisabolene biosynthesis in plants?
Classification : Advanced
Answer :
Salinity stress induces terpene synthase (TPS) upregulation, increasing β-Bisabolene production in stress-tolerant species like Salvia officinalis. Key methodologies include:
- Metabolomic profiling : LC-MS/MS to quantify terpene intermediates (e.g., farnesyl pyrophosphate).
- Gene expression analysis : qRT-PCR for TPS and regulatory genes (e.g., WRKY transcription factors).
- Controlled stress trials : Compare hydroponic systems with incremental NaCl exposure (50–200 mM) .
Table 2 : β-Bisabolene Variation Under Salinity Stress
Condition | β-Bisabolene (%) | Key Regulated Genes |
---|---|---|
Control | 2.1 | TPS1, TPS2 |
100 mM NaCl | 4.3 | TPS2, WRKY41 |
200 mM NaCl | 5.8 | TPS3, WRKY53 |
Q. What advanced techniques differentiate β-Bisabolene isomers in complex mixtures?
Classification : Advanced
Answer :
Chiral GC columns (e.g., Cyclosil-B) or NMR-based stereochemical analysis are required to distinguish (S)-β-Bisabolene from its (R)-enantiomer. For example, Mitchell et al. (2013) used enantioselective GC-MS to confirm beetle pheromone specificity for (S)-β-Bisabolene . High-field NMR (≥600 MHz) with NOESY correlations can resolve spatial configurations, particularly for C-1 and C-7 chiral centers .
Q. How can researchers ensure reproducibility in β-Bisabolene pharmacological studies?
Classification : Basic
Answer :
- Detailed protocols : Document extraction solvents (e.g., hexane vs. ethanol), column temperatures (GC-MS), and cell culture conditions (e.g., hypoxia vs. normoxia).
- Reference standards : Use certified β-Bisabolene (≥95% purity, CAS 495-61-4) and report supplier lot numbers .
- Data transparency : Share raw chromatograms and statistical code in supplementary materials, adhering to FAIR principles .
Q. What gaps exist in understanding β-Bisabolene’s ecological roles?
Classification : Advanced
Answer :
Limited data exist on its allelopathic effects and insect interactions. Proposed methodologies:
- Field experiments : Measure herbivory rates in plants with silenced TPS genes.
- Electroantennography (EAG) : Test insect receptor responses to synthetic β-Bisabolene .
- Metagenomics : Correlate soil microbiome shifts with β-Bisabolene root exudation .
Q. What computational tools predict β-Bisabolene’s interactions with biological targets?
Classification : Advanced
Answer :
- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to cyclooxygenase-2 (COX-2) or TRPV1 channels.
- QSAR models : Train algorithms on terpene bioactivity datasets (e.g., ChEMBL) to predict ADMET properties .
- MD simulations : GROMACS for stability analysis of β-Bisabolene-membrane interactions (e.g., lipid bilayer penetration) .
Properties
IUPAC Name |
(4S)-1-methyl-4-(6-methylhepta-1,5-dien-2-yl)cyclohexene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,8,15H,4-5,7,9-11H2,1-3H3/t15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZRVRYFILCSYSP-OAHLLOKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)C(=C)CCC=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@H](CC1)C(=C)CCC=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701017550 | |
Record name | beta-Bisabolene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701017550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
495-61-4 | |
Record name | β-Bisabolene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=495-61-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-Bisabolene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495614 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | beta-Bisabolene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701017550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .BETA.-BISABOLENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S19BRC22QA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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